7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate
Overview
Description
7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate is a chemical compound with the molecular formula C11H21F6N7OP2. It is commonly used as a coupling reagent in peptide synthesis due to its efficiency in forming peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate typically involves the reaction of 7-azabenzotriazole with tris(dimethylamino)phosphine in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually produced in solid form and stored under refrigerated conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate primarily undergoes substitution reactions. It is highly reactive towards nucleophiles, making it an excellent reagent for peptide bond formation .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amino acids and other nucleophiles. The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide under inert atmosphere conditions to prevent moisture interference .
Major Products Formed
The major products formed from reactions involving this compound are peptides and other amide-containing compounds. The efficiency of the coupling reaction ensures high yields of the desired products .
Scientific Research Applications
7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a coupling reagent in the synthesis of peptides and other amide-containing compounds.
Biology: Facilitates the synthesis of biologically active peptides for research purposes.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for various industrial applications.
Mechanism of Action
The compound exerts its effects by activating carboxyl groups, making them more reactive towards nucleophiles. This activation facilitates the formation of peptide bonds. The molecular targets involved in this process are the carboxyl and amino groups of the reacting molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate
- (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Uniqueness
7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate is unique due to its high efficiency and selectivity in peptide bond formation. Compared to similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
tris(dimethylamino)-(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N7OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-11-10(13-14-18)8-7-9-12-11;1-7(2,3,4,5)6/h7-9H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNNDQCKMIUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[P+](N(C)C)(N(C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F6N7OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619583 | |
Record name | Tris(dimethylamino)[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]phosphanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156311-85-2 | |
Record name | Tris(dimethylamino)[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]phosphanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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